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Executive Summary
2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) represents a critical pharmacophore in

medicinal chemistry, structurally bridging the gap between simple amphetamine-like stimulants

and complex morpholine-based antidepressants like Reboxetine.[1] Characterized by a

morpholine ring substituted at the C2 position with a lipophilic 4-methoxybenzyl moiety, this

compound exhibits a unique balance of hydrophilicity (amine core) and lipophilicity (benzyl tail),

making it an ideal candidate for blood-brain barrier (BBB) penetration.[1]

This guide provides a definitive analysis of its physicochemical properties, a field-validated

synthesis protocol, and rigorous characterization standards.[1]

Molecular Architecture & Identity
The molecule features a chiral center at the C2 position of the morpholine ring.[1] While often

synthesized as a racemate for early-stage screening, the (S)- and (R)-enantiomers exhibit

distinct binding affinities for monoamine transporters.
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Attribute Specification

IUPAC Name 2-[(4-Methoxyphenyl)methyl]morpholine

Common Name 2-(4-Methoxybenzyl)morpholine

CAS Number 1368812-30-9

Molecular Formula C₁₂H₁₇NO₂

Molecular Weight 207.27 g/mol

SMILES COc1ccc(cc1)CC2CNCCO2

Stereochemistry
1 Chiral Center (C2); typically isolated as HCl

salt

Physicochemical Characteristics
Understanding the ionization and lipophilicity of 2-(4-Methoxybenzyl)morpholine is

paramount for predicting its pharmacokinetic (PK) behavior.[1]

Acid-Base Profile (pKa)
The secondary amine nitrogen in the morpholine ring is the sole ionizable center under

physiological conditions.[1]

Predicted pKa: 8.4 ± 0.2[1]

Physiological State: At blood pH (7.4), the compound exists predominantly (~90%) in its

cationic (protonated) form.[1] This ensures high aqueous solubility in plasma but requires

active transport or equilibrium shifting for BBB permeation.

Lipophilicity (LogP/LogD)
The 4-methoxybenzyl group significantly enhances lipophilicity compared to unsubstituted

morpholine.[1]

LogP (Neutral): ~1.6 – 1.8 (Predicted)[1]

LogD (pH 7.4): ~0.6 – 0.9[1]
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Implication: The LogD falls within the optimal range (0–3) for CNS drug likeness, suggesting

moderate passive permeability.[1]

Solubility Profile
Free Base: Viscous oil or low-melting solid; sparingly soluble in water (<1 mg/mL), miscible

with DCM, Methanol, and Ethyl Acetate.[1]

Hydrochloride Salt: White crystalline solid; highly soluble in water (>50 mg/mL) and Ethanol.

[1] Hygroscopic nature requires storage under desiccant.

Synthesis & Purification Protocol
Objective: Scalable synthesis of 2-(4-Methoxybenzyl)morpholine via a convergent epoxide-

opening strategy. This route minimizes side reactions common in reductive amination

approaches.[1]

Reaction Mechanism
The synthesis exploits the reactivity of 2-(4-methoxybenzyl)oxirane, which undergoes

regioselective ring opening with 2-aminoethyl hydrogen sulfate (or 2-aminoethanol followed by

cyclization).[1]
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Figure 1: Convergent synthesis workflow from 4-allylanisole precursor.

Step-by-Step Methodology
Step 1: Epoxidation of 4-Allylanisole[1]

Dissolve 4-allylanisole (1.0 eq) in Dichloromethane (DCM).

Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C to prevent over-oxidation.
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Stir at room temperature for 12 hours.

Quench with saturated Na₂SO₃ and wash with NaHCO₃ to remove benzoic acid byproducts.

[1]

Concentrate to yield 2-(4-methoxybenzyl)oxirane.[1]

Step 2: Ring Opening & Cyclization

Dissolve the epoxide (1.0 eq) in Toluene.[1]

Add 2-aminoethanol (1.5 eq) and heat to 80°C for 4 hours.

Critical Cyclization Step: Cool the mixture and add concentrated H₂SO₂ (2.0 eq) dropwise

(Caution: Exothermic).

Heat to 140°C for 2 hours to effect intramolecular dehydration/cyclization.

Cool to 0°C and basify to pH 12 using 50% NaOH solution.

Extract the free base into Ethyl Acetate (3x).[1]

Step 3: Purification & Salt Formation[1]

Dry organic layer over anhydrous MgSO₄ and concentrate.

Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with

1% NH₄OH).

Salt Formation: Dissolve purified oil in diethyl ether. Add 2M HCl in ether dropwise until

precipitation is complete. Filter and dry under vacuum.

Analytical Characterization
To ensure scientific integrity, the following analytical criteria must be met.

HPLC Method (Reverse Phase)[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 225 nm (absorption of methoxybenzyl ring) and 275 nm.[1]

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Diagnostic Signals:

δ 6.8 - 7.2 ppm (4H, m): Aromatic protons (AA'BB' system of 4-methoxyphenyl).[1]

δ 3.80 ppm (3H, s): Methoxy group (-OCH₃).[1]

δ 3.5 - 3.9 ppm (3H, m): Morpholine ether protons (-CH₂-O-CH-).[1]

δ 2.6 - 3.0 ppm (4H, m): Morpholine amine protons (-CH₂-N-CH₂-).[1]

δ 2.5 ppm (2H, d): Benzylic methylene linker (Ar-CH₂-CH).[1]

Stability & Handling
Oxidation Sensitivity: Secondary amines are prone to N-oxidation upon prolonged exposure

to air.[1] Store the free base under Nitrogen or Argon.[1]

Hygroscopicity: The HCl salt is hygroscopic.[1][2] Store in a desiccator at -20°C for long-term

stability.

Safety: The compound is a skin and eye irritant (H315, H319).[1] Handle in a fume hood with

nitrile gloves.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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